

physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491

[Get Quote](#)

An In-depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

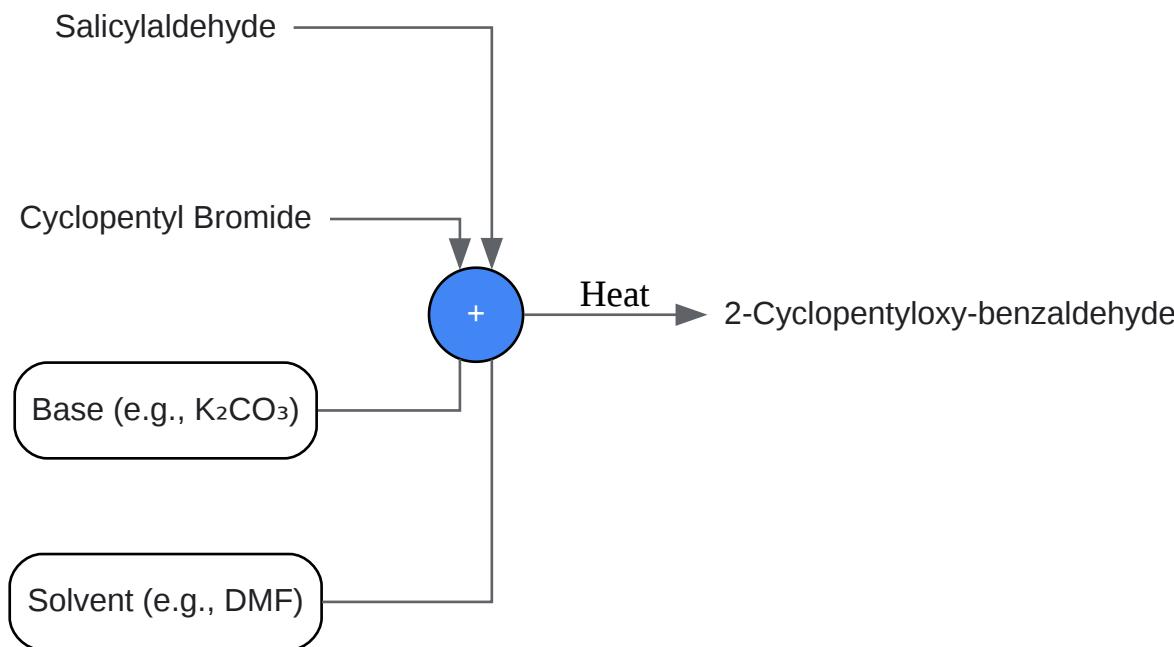
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Cyclopentyloxy-benzaldehyde**, a significant intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its properties, synthesis, and spectral analyses, and explores its potential biological activities.

Chemical and Physical Properties

2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde distinguished by a cyclopentyloxy substituent at the ortho position of the benzaldehyde ring. Its chemical structure suggests a moderate polarity. While comprehensive experimental data is not readily available in public literature, its properties can be inferred from related compounds and supplier information.

Table 1: Physical and Chemical Properties of **2-Cyclopentyloxy-benzaldehyde**

Property	Value	Source
CAS Number	145742-38-7	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ O ₂	[1] [2]
Molecular Weight	190.24 g/mol	[1] [2]
Physical Form	Liquid	
Predicted XlogP	3.0	[3]
Storage Temperature	-20°C	


Synthesis and Purification

The primary route for the synthesis of **2-Cyclopentyloxy-benzaldehyde** is the Williamson ether synthesis, a versatile and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar alkoxy-benzaldehydes and provides a framework for the preparation of **2-Cyclopentyloxy-benzaldehyde**.[\[4\]](#)[\[5\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

A generalized Williamson ether synthesis for **2-Cyclopentyloxy-benzaldehyde**.

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- Cyclopentyl bromide (or other suitable cyclopentyl halide)
- Anhydrous potassium carbonate (K₂CO₃) or another suitable base
- Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).
- Add anhydrous DMF and stir the mixture at room temperature for approximately 15 minutes to form the phenoxide.
- Slowly add cyclopentyl bromide (1.1-1.2 equivalents) to the reaction mixture.
- Heat the mixture to a temperature between 60-80°C and maintain with stirring for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectral Characteristics

The structure of **2-Cyclopentyloxy-benzaldehyde** can be confirmed by various spectroscopic methods. The following are predicted and expected spectral data based on the analysis of benzaldehyde and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the cyclopentyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-Cyclopentyloxy-benzaldehyde**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (-CHO)	~10.3	Singlet
Aromatic (Ar-H)	6.9 - 7.8	Multiplets
Cyclopentyloxy (-OCH-)	~4.8	Multiplet
Cyclopentyloxy (-CH ₂ -)	1.6 - 2.0	Multiplets

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyloxy group.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-Cyclopentyloxy-benzaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~190
Aromatic (C-O)	~160
Aromatic (C-H, C-C)	115 - 135
Cyclopentyloxy (-OCH-)	~80
Cyclopentyloxy (-CH ₂ -)	24 - 33

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and ether functional groups.

Table 4: Expected IR Absorption Bands for **2-Cyclopentyloxy-benzaldehyde**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (aldehyde)	1690 - 1715	Strong
C-H (aldehyde)	2720 - 2820	Medium, two bands
C-O (ether)	1200 - 1250	Strong
C-H (aromatic)	3000 - 3100	Medium
C=C (aromatic)	1450 - 1600	Medium

Mass Spectrometry

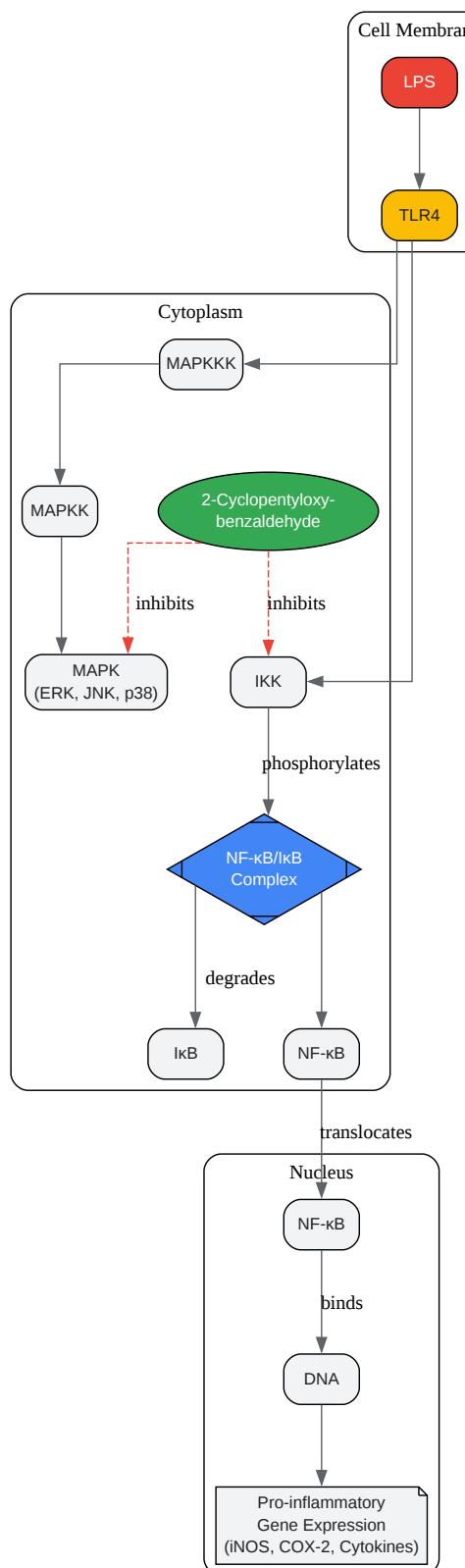
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde with an ether linkage.

Table 5: Expected m/z Fragments for **2-Cyclopentyloxy-benzaldehyde**

Fragment	m/z
[M] ⁺	190
[M-H] ⁺	189
[M-CHO] ⁺	161
[C ₆ H ₅ O] ⁺	93
[C ₅ H ₉] ⁺	69

Reactivity and Chemical Characteristics

- Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
- Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.


- Stability: The compound should be stored under an inert atmosphere and at low temperatures to prevent oxidation. It is classified as an irritant and appropriate safety precautions should be taken during handling.

Potential Biological Activity

While specific studies on **2-Cyclopentyloxy-benzaldehyde** are limited, benzaldehyde and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.^[6] The anti-inflammatory effects of some benzaldehydes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor- κ B (NF- κ B) pathways.^{[7][8]}

Putative Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a benzaldehyde derivative might exert its anti-inflammatory effects by inhibiting the MAPK and NF- κ B signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Putative inhibition of MAPK and NF-κB pathways by **2-Cyclopentyloxy-benzaldehyde**.

Conclusion

2-Cyclopentyloxy-benzaldehyde is a valuable chemical intermediate with predictable physical and chemical properties based on its structure. The provided synthesis and purification protocols offer a reliable method for its preparation. While further experimental validation of its physical properties and a more in-depth investigation into its biological activities are warranted, this guide serves as a foundational resource for researchers and scientists working with this compound. Its potential as a modulator of inflammatory pathways suggests it may be a promising scaffold for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - 2-(cyclopentyloxy)benzaldehyde (C12H14O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]
- 7. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF- κ B-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136491#physical-and-chemical-characteristics-of-2-cyclopentyloxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com